molecular formula C12H11ClO2 B12447351 2-Cyclohexen-1-one, 5-(2-chlorophenyl)-3-hydroxy-

2-Cyclohexen-1-one, 5-(2-chlorophenyl)-3-hydroxy-

Katalognummer: B12447351
Molekulargewicht: 222.67 g/mol
InChI-Schlüssel: MMQIMADTMLDQLH-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

5-(2-chlorophenyl)-3-hydroxycyclohex-2-en-1-one is an organic compound that features a cyclohexenone ring substituted with a hydroxyl group and a chlorophenyl group

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 5-(2-chlorophenyl)-3-hydroxycyclohex-2-en-1-one typically involves the aldol condensation of 2-chlorobenzaldehyde with cyclohexanone. The reaction is catalyzed by a base such as sodium hydroxide or potassium hydroxide. The reaction mixture is usually heated under reflux conditions to facilitate the formation of the desired product.

Industrial Production Methods

In an industrial setting, the synthesis of 5-(2-chlorophenyl)-3-hydroxycyclohex-2-en-1-one can be scaled up by optimizing the reaction conditions, such as temperature, solvent, and catalyst concentration. Continuous flow reactors may be employed to enhance the efficiency and yield of the reaction.

Analyse Chemischer Reaktionen

Types of Reactions

5-(2-chlorophenyl)-3-hydroxycyclohex-2-en-1-one can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone.

    Reduction: The carbonyl group can be reduced to form an alcohol.

    Substitution: The chlorine atom can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic conditions.

    Reduction: Sodium borohydride or lithium aluminum hydride can be used under mild conditions.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products Formed

    Oxidation: 5-(2-chlorophenyl)-3-oxocyclohex-2-en-1-one

    Reduction: 5-(2-chlorophenyl)-3-hydroxycyclohexan-1-ol

    Substitution: 5-(2-substituted phenyl)-3-hydroxycyclohex-2-en-1-one

Wissenschaftliche Forschungsanwendungen

    Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules.

    Biology: It has been investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: It may be used as a lead compound for the development of new therapeutic agents.

    Industry: It can be used in the production of materials with specific properties, such as polymers and coatings.

Wirkmechanismus

The mechanism of action of 5-(2-chlorophenyl)-3-hydroxycyclohex-2-en-1-one involves its interaction with specific molecular targets. For example, it may inhibit certain enzymes or receptors, leading to its biological effects. The exact pathways and targets can vary depending on the specific application and context.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • 5-(2-chlorophenyl)furan-2-carbohydrazide
  • 5-(2-chlorophenyl)furan-2-carboxylic acid
  • 5-(4-chlorophenyl)-1,3,4-thiadiazole-2-thiol

Uniqueness

5-(2-chlorophenyl)-3-hydroxycyclohex-2-en-1-one is unique due to its specific structural features, such as the presence of both a hydroxyl group and a chlorophenyl group on the cyclohexenone ring. This combination of functional groups imparts distinct chemical and biological properties, making it a valuable compound for various applications.

Eigenschaften

Molekularformel

C12H11ClO2

Molekulargewicht

222.67 g/mol

IUPAC-Name

5-(2-chlorophenyl)-3-hydroxycyclohex-2-en-1-one

InChI

InChI=1S/C12H11ClO2/c13-12-4-2-1-3-11(12)8-5-9(14)7-10(15)6-8/h1-4,7-8,14H,5-6H2

InChI-Schlüssel

MMQIMADTMLDQLH-UHFFFAOYSA-N

Kanonische SMILES

C1C(CC(=O)C=C1O)C2=CC=CC=C2Cl

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.